1-Bromo-3-chloro-2-iodo-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-2-iodo-5-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClINO2. It is a derivative of benzene, substituted with bromine, chlorine, iodine, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-2-iodo-5-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Halogenation: Sequential introduction of halogens (bromine, chlorine, and iodine) to the benzene ring. .
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups like nitro, which deactivate the ring towards electrophilic attack.
Nucleophilic Aromatic Substitution: The presence of halogens makes the compound susceptible to nucleophilic attack, especially under strong basic conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and iodine in the presence of Lewis acids.
Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Major Products
Substitution Products: Depending on the substituent introduced, various halogenated or nitro-substituted benzene derivatives.
Reduction Products: Amino derivatives of the original compound.
Scientific Research Applications
1-Bromo-3-chloro-2-iodo-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of organic electronic materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-iodo-5-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents:
Electrophilic Substitution: The nitro group deactivates the benzene ring, directing incoming electrophiles to meta positions relative to itself.
Nucleophilic Substitution: Halogens on the benzene ring can be displaced by nucleophiles, especially under basic conditions.
Reduction: The nitro group can be reduced to an amine, altering the electronic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-nitrobenzene: Lacks the additional chlorine and iodine substituents, making it less reactive in certain substitution reactions.
1-Chloro-3-nitrobenzene: Similar to 1-Bromo-3-nitrobenzene but with chlorine instead of bromine, affecting its reactivity and applications.
1-Iodo-3-nitrobenzene:
Uniqueness
1-Bromo-3-chloro-2-iodo-5-nitrobenzene is unique due to the combination of multiple halogens and a nitro group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specialized organic synthesis and material science applications .
Properties
IUPAC Name |
1-bromo-3-chloro-2-iodo-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClINO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLIRIWALTVLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClINO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.